4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one
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Overview
Description
4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one is a chemical compound with the molecular formula C7H10O4. It is also known by other names such as 4-[(Allyloxy)methyl]-1,3-dioxolan-2-one and Allyl glycerol carbonate . This compound is characterized by its dioxolane ring structure, which is a five-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one can be synthesized via the Williamson ether synthesis. This method involves the reaction of 4-(Hydroxymethyl)-1,3-dioxolan-2-one with 3-bromoprop-1-ene . The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the Williamson ether synthesis remains a plausible method for large-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a drug intermediate.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are primarily determined by the functional groups present in the molecule, which can interact with different reagents and catalysts .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: A precursor in the synthesis of 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one.
Glycerol 1,2-carbonate: Another dioxolane derivative with similar structural features.
(2-Oxo-1,3-dioxolan-4-yl)methanol: Shares the dioxolane ring structure.
Uniqueness
This compound is unique due to its allyloxy functional group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-(prop-1-enoxymethyl)-1,3-dioxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXXJQJIGQHZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=COCC1COC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401288 |
Source
|
Record name | 4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130221-78-2 |
Source
|
Record name | 4-[(1-Propen-1-yloxy)methyl]-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130221-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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